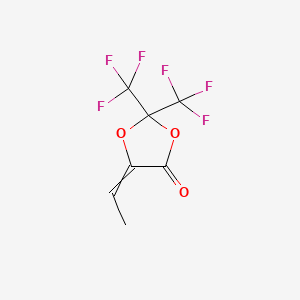
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one is a synthetic organic compound characterized by its unique dioxolane ring structure and the presence of trifluoromethyl groups. These features make it an interesting subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one typically involves the reaction of ethylidene precursors with trifluoromethyl-containing reagents under controlled conditions. Common methods may include:
Aldol Condensation: Combining ethylidene compounds with trifluoromethyl ketones in the presence of a base.
Cyclization Reactions: Using catalysts to promote the formation of the dioxolane ring.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form higher oxidation state products.
Reduction: Using reducing agents to break down the compound into simpler molecules.
Substitution: Replacing one of the functional groups with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products depend on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its effects on biological systems.
Medicine: Exploring its potential as a pharmaceutical compound.
Industry: Using its unique properties in material science and engineering.
Wirkmechanismus
The mechanism of action involves the interaction of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity and stability, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethylidene group.
5-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one: Contains a methyl group instead of an ethylidene group.
Uniqueness
The presence of the ethylidene group in 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one distinguishes it from similar compounds, potentially offering unique reactivity and applications.
Eigenschaften
CAS-Nummer |
825630-88-4 |
|---|---|
Molekularformel |
C7H4F6O3 |
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
5-ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H4F6O3/c1-2-3-4(14)16-5(15-3,6(8,9)10)7(11,12)13/h2H,1H3 |
InChI-Schlüssel |
GCEYAWQVGJYVHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1C(=O)OC(O1)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

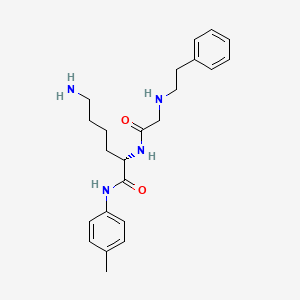
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
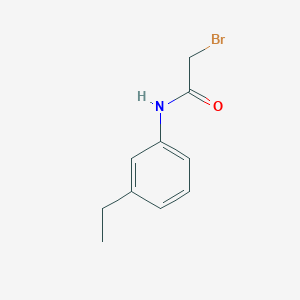
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
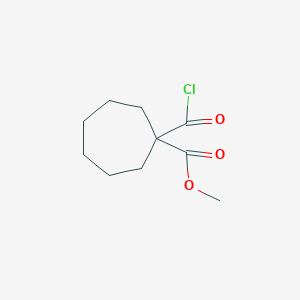
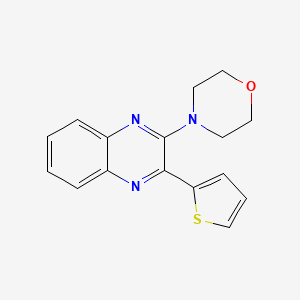
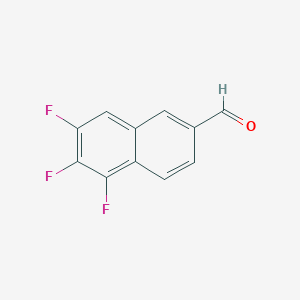
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
